
2-(2,5,6-Trichloropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,6-Trichloropyridin-3-yl)acetic acid, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5,6-trichloropyridine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid often employs large-scale chlorination processes followed by esterification and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5,6-Trichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2,5,6-Trichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicides and fungicides for agricultural applications
Mechanism of Action
The mechanism of action of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid involves its uptake by plants, where it mimics the action of natural plant hormones. It disrupts the growth processes by interfering with cell division and elongation, leading to the death of targeted weeds. The compound primarily targets the auxin receptors in plants, affecting the hormonal pathways involved in growth regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications.
3,5,6-Trichloro-2-pyridyloxyacetic acid: A closely related compound with similar herbicidal properties
Uniqueness
2-(2,5,6-Trichloropyridin-3-yl)acetic acid stands out due to its selective action on broadleaf weeds while sparing grasses and conifers. Its unique chemical structure allows for effective control of a wide range of weed species, making it a valuable tool in agricultural and horticultural practices .
Properties
CAS No. |
63580-09-6 |
|---|---|
Molecular Formula |
C7H4Cl3NO2 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2-(2,5,6-trichloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-3(2-5(12)13)6(9)11-7(4)10/h1H,2H2,(H,12,13) |
InChI Key |
WEQPYEJLZUMOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


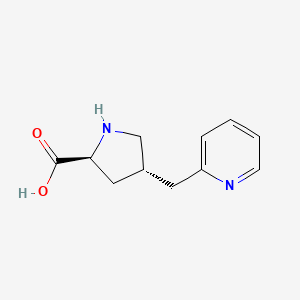
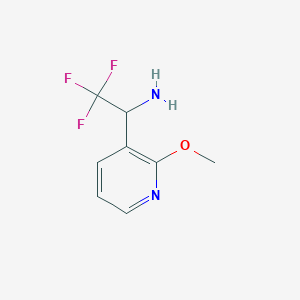
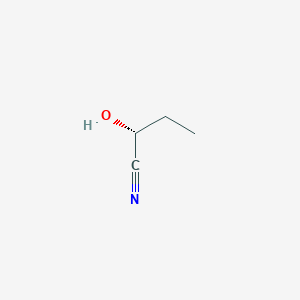
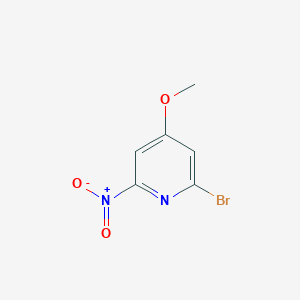

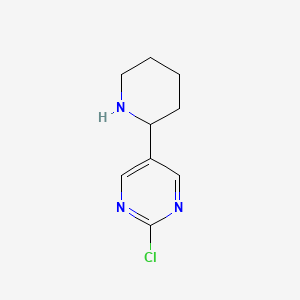


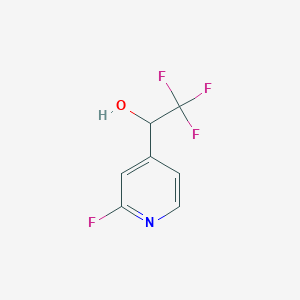
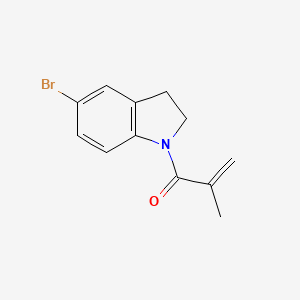
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
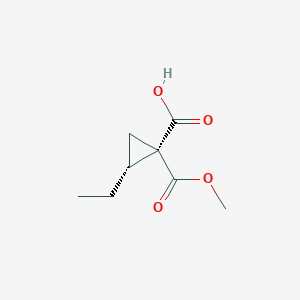
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)
